Mobocertinib

Descripción general

Descripción

Mobocertinib es un fármaco terapéutico de molécula pequeña, el primero en su clase, que actúa como un inhibidor irreversible de la tirosina quinasa. Está diseñado específicamente para atacar el cáncer de pulmón de células no pequeñas (NSCLC) con mutaciones de inserción en el exón 20 del receptor del factor de crecimiento epidérmico (EGFR). Estas mutaciones se sabe que confieren resistencia a la mayoría de los inhibidores de EGFR disponibles, lo que convierte a this compound en un avance significativo en el tratamiento de este tipo de cáncer .

Aplicaciones Científicas De Investigación

Mobocertinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la relación estructura-actividad de los inhibidores de la tirosina quinasa.

Biología: Se investiga por sus efectos en las vías de señalización celular y su capacidad para inducir apoptosis en las células cancerosas.

Medicina: Principalmente utilizado en la investigación clínica para el tratamiento del NSCLC con mutaciones de inserción en el exón 20 de EGFR. .

Industria: Empleada en la industria farmacéutica para el desarrollo de terapias contra el cáncer dirigidas.

Mecanismo De Acción

Mobocertinib ejerce sus efectos uniéndose irreversiblemente al EGFR con mutaciones de inserción en el exón 20. Esta unión inhibe la actividad quinasa del receptor, impidiendo las vías de señalización descendentes que promueven la proliferación y supervivencia celular. La naturaleza irreversible de la unión conduce a una inhibición sostenida del receptor, lo que convierte a this compound en un fármaco altamente eficaz contra las células cancerosas con estas mutaciones específicas .

Compuestos Similares:

Osimertinib: Otro inhibidor de la tirosina quinasa EGFR, pero se dirige a la mutación T790M en el NSCLC.

Afatinib: Un inhibidor de EGFR de segunda generación que se dirige a un rango más amplio de mutaciones de EGFR.

Dacomitinib: Similar a afatinib, se dirige a múltiples mutaciones de EGFR, pero es menos específico para las inserciones en el exón 20

Singularidad de this compound: this compound es único por su alta especificidad para las mutaciones de inserción en el exón 20 de EGFR. Esta especificidad le permite atacar eficazmente las células cancerosas que son resistentes a otros inhibidores de EGFR. Además, su mecanismo de unión irreversible proporciona una inhibición sostenida, que es crucial para los efectos terapéuticos a largo plazo .

Análisis Bioquímico

Biochemical Properties

Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . This compound binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .

Cellular Effects

This compound has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, this compound exhibited antitumor activity against xenografts with EGFR exon 20 insertions .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords this compound high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .

Temporal Effects in Laboratory Settings

The overall response rate to this compound was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The recommended dosage of this compound is 160 mg orally once daily until disease progression or unacceptable toxicity .

Metabolic Pathways

It is known that this compound is a kinase inhibitor targeted against EGFR .

Transport and Distribution

This compound is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of this compound was approximately 3,509 L at steady-state .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Mobocertinib se sintetiza utilizando dicloropiridina como material de partida. La síntesis implica una arilación de Friedel-Crafts con indol, seguida del desplazamiento del segundo cloruro de pirimidinilo con anilina en una reacción de sustitución aromática nucleófila . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar estas transformaciones.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye el control de la temperatura, la presión y la concentración de los reactivos. El producto final se purifica utilizando técnicas como la cromatografía en capa fina preparativa (TLC) y la recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: Mobocertinib experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar metabolitos N-desmetilados.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en el núcleo de pirimidina

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las condiciones suelen implicar disolventes orgánicos y bases como el hidróxido de sodio o el carbonato de potasio.

Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen metabolitos N-desmetilados y diversos derivados sustituidos de this compound .

Comparación Con Compuestos Similares

Osimertinib: Another EGFR tyrosine kinase inhibitor, but it targets the T790M mutation in NSCLC.

Afatinib: A second-generation EGFR inhibitor that targets a broader range of EGFR mutations.

Dacomitinib: Similar to afatinib, it targets multiple EGFR mutations but is less specific to exon 20 insertions

Uniqueness of Mobocertinib: this compound is unique due to its high specificity for EGFR exon 20 insertion mutations. This specificity allows it to effectively target cancer cells that are resistant to other EGFR inhibitors. Additionally, its irreversible binding mechanism provides sustained inhibition, which is crucial for long-term therapeutic effects .

Actividad Biológica

Mobocertinib selectively inhibits the activity of EGFR, particularly in the presence of exon 20 insertion mutations, which are resistant to first-generation EGFR TKIs such as gefitinib and erlotinib. By binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways involved in cell proliferation and survival.

Key Features of this compound's Mechanism:

- Target Specificity : Primarily targets EGFR with a focus on exon 20 insertions.

- Inhibition Profile : Exhibits a strong inhibitory effect on both mutant and wild-type EGFR.

- Resistance Overcoming : Designed to overcome resistance mechanisms associated with other EGFR inhibitors.

Pharmacodynamics

This compound has demonstrated significant pharmacodynamic activity in preclinical studies and clinical trials. The compound exhibits dose-dependent inhibition of tumor growth in various NSCLC models harboring exon 20 insertions.

Table 1: Pharmacodynamic Data of this compound

| Study Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| In vitro | NSCLC Cell Lines | 0.1 - 10 | Up to 80% | |

| In vivo | Mouse Xenograft Models | 5 - 25 | Up to 95% | |

| Clinical Trial | Phase I/II | 160 | ORR: 43% |

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, notably the EXCLAIM trial, which assessed its efficacy in patients with advanced NSCLC harboring EGFR exon 20 insertions.

Case Study Overview

- Patient Demographics : The trial included a diverse cohort of patients with a median age of 62 years, predominantly female (60%).

- Efficacy Results : The overall response rate (ORR) was reported at 43% , with a disease control rate (DCR) of 80% . The median progression-free survival (PFS) was approximately 7.3 months .

Table 2: Clinical Trial Results for this compound

| Parameter | Result |

|---|---|

| Overall Response Rate (ORR) | 43% |

| Disease Control Rate (DCR) | 80% |

| Median Progression-Free Survival (PFS) | 7.3 months |

| Adverse Events | Mostly Grade 1-2 |

Safety Profile

This compound's safety profile has been characterized by manageable adverse events. Commonly reported side effects include diarrhea, rash, and nausea, which are consistent with other EGFR inhibitors.

Table 3: Common Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Diarrhea | 73 |

| Rash | 39 |

| Nausea | 27 |

| Fatigue | 25 |

Propiedades

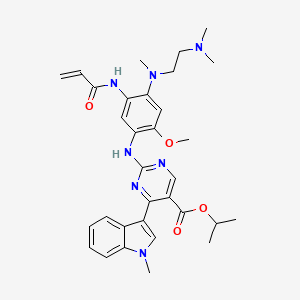

IUPAC Name |

propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRSNUQCUDCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336749 | |

| Record name | Mobocertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |

| Record name | Mobocertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1847461-43-1 | |

| Record name | Mobocertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mobocertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mobocertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBOCERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.